2-Bromo-5-chloro-3-isopropoxypyridine
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Overview
Description
2-Bromo-5-chloro-3-isopropoxypyridine is an organic compound with the molecular formula C8H9BrClNO and a molecular weight of 250.52 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and isopropoxy groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-isopropoxypyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 3-isopropoxypyridine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-3-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Bromo-5-chloro-3-isopropoxypyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds for research purposes.
Medicine: As a building block in the synthesis of potential pharmaceutical agents.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-isopropoxypyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloro-3-iodopyridine: Similar in structure but with an iodine atom instead of an isopropoxy group.
2-Bromo-5-chloro-3-fluoropyridine: Contains a fluorine atom instead of an isopropoxy group.
Uniqueness
2-Bromo-5-chloro-3-isopropoxypyridine is unique due to the presence of the isopropoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis, offering different reactivity compared to its analogs .
Properties
IUPAC Name |
2-bromo-5-chloro-3-propan-2-yloxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO/c1-5(2)12-7-3-6(10)4-11-8(7)9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODLEYOAGCVAEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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